molecular formula C21H18ClFN2O6S B2823372 Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 900008-39-1

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2823372
CAS No.: 900008-39-1
M. Wt: 480.89
InChI Key: QLYHVENPDRSDAK-UHFFFAOYSA-N
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Description

Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic pyridazine derivative characterized by a complex substitution pattern. Its structure includes:

  • Ethyl carboxylate at position 3, which may enhance membrane permeability.
  • 4-Fluorophenyl group at position 1, contributing to aromatic interactions and metabolic stability.
  • Sulfonyloxy group at position 4, linked to a 4-chloro-2,5-dimethylphenyl moiety.

Properties

IUPAC Name

ethyl 4-(4-chloro-2,5-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O6S/c1-4-30-21(27)20-17(11-19(26)25(24-20)15-7-5-14(23)6-8-15)31-32(28,29)18-10-12(2)16(22)9-13(18)3/h5-11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLYHVENPDRSDAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The target compound shares a pyridazine core with analogs but differs in substituents at positions 1 and 3. Key analogs include:

Compound Name CAS No. Position 1 Substituent Position 4 Substituent Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors
Target Compound - 4-Fluorophenyl (4-Chloro-2,5-dimethylphenyl)sulfonyloxy Estimated: C₂₂H₂₀ClFN₂O₆S ~518.9 (estimated) ~3.8 (estimated) 8 (estimated)
Ethyl 1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxylate 899943-46-5 4-Fluorophenyl Methoxy C₁₅H₁₃FN₂O₄ 308.28 2.1 5
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 478067-01-5 3-(Trifluoromethyl)phenyl Trifluoromethyl C₁₅H₁₀F₆N₂O₃ 380.24 3.4 10

Key Observations:

  • Position 4 Substituents : The target’s sulfonyloxy group introduces higher polarity (vs. methoxy in ) and steric bulk (vs. trifluoromethyl in ). This may reduce membrane permeability but enhance binding specificity.
  • LogP Differences : The target’s estimated XLogP3 (~3.8) suggests moderate lipophilicity, intermediate between the methoxy analog (XLogP3 = 2.1) and the trifluoromethyl analog (XLogP3 = 3.4).
  • Hydrogen Bond Acceptors: The sulfonyloxy group increases hydrogen bond acceptors (8 vs.
In Vitro vs. In Vivo Performance

Evidence from glycolipid studies () highlights that structural differences (e.g., diesters vs. branched analogs) can lead to divergent in vitro/in vivo outcomes. For example:

  • Linear diesters showed greater cytokine production in vitro, but similar in vivo responses to branched analogs .
  • Hydrolysis could release an active metabolite, altering pharmacokinetics compared to non-esterified analogs.
Species-Specific Responses

Metabolic and Regulatory Considerations

  • Metabolism : The sulfonyloxy group may undergo hydrolysis or sulfonation, differing from the methoxy (phase I demethylation) or trifluoromethyl (metabolic stability) pathways .
  • Regulatory Extrapolation : JECFA guidelines emphasize qualitative metabolic similarity over quantitative ratios for residue extrapolation . The target’s unique substituents may require dedicated metabolism studies.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-(((4-chloro-2,5-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including sulfonylation of the pyridazine core and esterification. Key parameters include:

  • Temperature : Moderate heating (60–80°C) for sulfonyl chloride coupling .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution .
  • Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) resolves intermediates .
  • Yield Optimization : Stoichiometric control of sulfonyl chloride (1.2–1.5 eq.) minimizes by-products .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm regioselectivity of sulfonate and ester groups. For example, the 4-fluorophenyl proton signals appear as doublets (δ 7.2–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Accurate mass analysis verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 497.08) .
  • HPLC : Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) assesses purity (>95%) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound be resolved?

  • Methodological Answer :

  • Software Tools : SHELXL refines high-resolution X-ray data, addressing discrepancies in bond lengths and angles. For example, the sulfonyl group’s S–O bond lengths may vary (1.42–1.45 Å) due to electron density artifacts .
  • Puckering Analysis : Use Cremer-Pople parameters to quantify dihydropyridazine ring distortions (e.g., amplitude Q=0.25Q = 0.25 Å, θ = 112°) .
  • Validation : Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to validate experimental vs. theoretical conformers .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Substituent Variation : Compare bioactivity of derivatives with halogen (Cl, F) or methyl substitutions at the aryl-sulfonate group (Table 1) .
Substituent PositionActivity (IC50_{50}, μM)Target Protein Binding (Kd_d, nM)
4-Cl, 2,5-diMe0.45 ± 0.0212.3
3-Cl, 4-F1.20 ± 0.1045.6
2-OMe, 5-NO2_2>10.0>200
  • Molecular Docking : AutoDock Vina screens analogs against kinase targets (e.g., EGFR-TK), prioritizing compounds with ΔG < −9 kcal/mol .

Q. How do reaction mechanisms differ between nucleophilic substitution and ester hydrolysis in derivatives of this compound?

  • Methodological Answer :

  • Nucleophilic Substitution :
  • Conditions : K2_2CO3_3 in DMF at 80°C promotes SN2 displacement at the sulfonate group .
  • Monitoring : 19^{19}F NMR tracks fluorophenyl group stability during substitution .
  • Ester Hydrolysis :
  • Acid-Catalyzed : 6M HCl at reflux cleaves the ethyl ester to the carboxylic acid (confirmed by IR: loss of ester C=O at 1740 cm1^{-1}) .
  • Enzymatic : Lipase (e.g., Candida antarctica) selectively hydrolyzes esters under mild conditions (pH 7.0, 37°C) .

Q. What challenges arise in resolving crystallographic disorder in the dihydropyridazine core?

  • Methodological Answer :

  • Disorder Modeling : SHELXL’s PART instruction partitions disordered atoms (e.g., pyridazine C4–C5) with occupancy refinement .
  • Thermal Motion : High ADPs (>0.1 Å2^2) in the sulfonyl group suggest dynamic disorder; apply TLS (Translation-Libration-Screw) models .
  • Validation Tools : CheckMATE validates geometric outliers (e.g., bond angles deviating >3σ from Engh-Huber averages) .

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